Cas no 82911-69-1 (Fmoc-OSu)

Fmoc-OSu structure
Fmoc-OSu structure
Fmoc-OSu
82911-69-1
C19H15NO5
337.326105356216
MFCD00010733
60517
24857201

Fmoc-OSu Properties

Names and Identifiers

    • N-(9-Fluorenylmethoxycarbonyloxy)succinimide
    • 1-(9H-Fluorenylmethoxycarbonyloxy)-2,5-pyrrolidinedione
    • FMOC-ONSu
    • N-(9-fluorenylmethoxycarbonyloxy)-succinimide
    • N-(9-Fluorenylmethyloxycarbonyl) oxysuccinimide
    • N-(9H-Fluoren-2-ylmethoxycarbonyloxy)succinimide
    • FMOC-OSU
    • 9-Fluorenylmethyl succinimidyl carbonate
    • N-[(9H-Fluoren-9-ylmethoxy)carbonyloxy]succinimide
    • (2,5-dioxopyrrolidin-1-yl) 9H-fluoren-9-ylmethyl carbonate
    • (9H-Fluoren-9-yl)methyl (2,5-dioxopyrrolidin-1-yl) carbonate
    • 1-{[(9H-Fluoren-9-ylmethoxy)carbonyl]-oxy}pyrrolidine-2,5-dione
    • Fmoc-OSu (9-Fluorenylmethyl succinimidyl carbonate)
    • FMOC-Succinimide
    • Carbonic Acid 9-Fluorenylmethyl N-Succinimidyl Ester
    • 9-Fluorenylmethyl N-Succinimidyl Carbonate
    • N-(Fmoc-oxy)succinimide
    • 9-Fluorenylmethyl-succinimidyl-carbonate
    • Fmoc N-hydroxysuccinimide ester
    • N-(9-Fluorenylmethoxycarbonyloxy) succinimide
    • 9-Fluorenylmethylsuccinimidyl carbonate
    • WMSUFWLPZLCIHP-UHFFFAOYSA-N
    • 2,5-PYRROLIDINEDIONE, 1-[[(9H-FLUOREN-9-YLMETHOXY)CARBONYL]OXY]-
    • (9h-fluoren-9-yl)methyl 2,5-dioxopyrrolidin-1-yl carbona
    • Fmoc-OSu
    • 2,5-Pyrrolidinedione, 1-[[(9H-fluoren-9-ylmethoxy)carbonyl]oxy]- (9CI)
    • (9H-Fluoren-9-yl)methyl succinimidyl carbonate
    • (Fluorenylmethoxycarbonyl)hydroxysuccinimide ester
    • 1-[[[(9H-Fluoren-9-yl)methoxy]carbonyl]oxy]pyrrolidine-2,5-dione
    • 2,5-Dioxopyrrolidin-1-yl (9H-fluoren-9-yl)methyl carbonate
    • 9-Fluorenylmethyl-N-hydroxysuccinimide
    • Fluorenylmethoxycarbonyl N-hydroxysuccinimide
    • Fmoc-N-hydroxysuccinimide
    • Fmoc-N-hydroxysuccinimide ester
    • N-(9H-Fluoren-9-ylmethoxycarbonyloxy)succinimide
    • N-Fmoc-succinimide
    • Succinimidyl (9-fluorenyl)methyl carbonate
    • Oprea1_282076
    • 1-({[(9H-Fluoren-9-yl)methoxy]carbonyl}oxy)pyrrolidine-2,5-dione
    • 1-[[(9H-FLUOREN-9-YLMETHOXY)CARBONYL]OXY]-2,5-PYRROLIDINEDIONE
    • M02861
    • MFCD00010733
    • CS-W008951
    • 82911-69-1
    • n-(9-fluorenylmethoxy-carbonyloxy)succinimide
    • [(9H-fluoren-9-ylmethoxy) carbonyl]oxy-2,5-pyrrolidinedione
    • F0239
    • NS00004494
    • 9-fluorenylmethyl-n-succinimidyl carbonate
    • Fmoc-OSu N-(9-Fluorenylmethoxycarbonyloxy)succinimide
    • Fmoc N-hydroxysuccinimide ester, >=98.0% (HPLC)
    • 2,5-Pyrrolidinedione, 1-(((9H-fluoren-9-ylmethoxy)carbonyl)oxy)-
    • (2,5-Dioxopyrrolidin-1-yl)-9H-fluoren-9-ylmethyl carbonate
    • N-(9-fluorenyl-methoxycarbonyloxy)succinimide
    • Maybridge3_003020
    • AC-7857
    • AD7AUS3GKT
    • 2,5-dioxoazolidinyl (fluoren-9-ylmethoxy)formate
    • BP-20599
    • SCHEMBL141134
    • BCP10407
    • Carbonic acid 2,5-dioxo-pyrrolidin-1-yl ester 9H-fluoren-9-ylmethyl ester
    • SR-01000640502-1
    • AKOS000528224
    • EN300-68359
    • (9h-fluoren-9-yl)methyl 2,5-dioxopyrrolidin-1-yl carbonate
    • AB01046
    • IDI1_014407
    • 1-([(9H-Fluoren-9-ylmethoxy)carbonyl]oxy)-2,5-pyrrolidinedione #
    • CBDivE_000404
    • succinimidyl 9-fluorenylmethyl carbonate
    • EC 433-520-5
    • HMS1439J06
    • 1-{[(9H-fluoren-9-ylmethoxy)carbonyl]oxy}pyrrolidine-2,5-dione
    • C19H15NO5
    • N-{[(9H-fluoren-9-yl)methoxy]carbonyl}oxysuccinimide
    • CCG-2040
    • CARBONIC ACID, 2,5-DIOXO-1-PYRROLIDINYL 9H-FLUOREN-9-YLMETHYL ESTER
    • FmocOSU
    • N-[(9-fluorenyl)-methoxycarbonyloxy]-succinimide
    • FT-0621661
    • AM20041222
    • STR07750
    • [(9H-fluoren-9-ylmethoxy)carbonyl]oxy-2,5-pyrrolidinedione
    • Fmoc-OSu, 96%
    • HY-79647
    • DTXSID90232090
    • STK368257
    • 2,5-dioxopyrrolidin-1-yl 9H-fluoren-9-ylmethyl carbonate
    • Fmoc-OSu;9-Fluorenylmethyl succinimidyl carbonate;1-(9H-Fluorenylmethoxycarbonyloxy)2,5-pyrrolidinedione
    • +Expand
    • MFCD00010733
    • WMSUFWLPZLCIHP-UHFFFAOYSA-N
    • 1S/C19H15NO5/c21-17-9-10-18(22)20(17)25-19(23)24-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16H,9-11H2
    • O=C(OCC1C2C(=CC=CC=2)C2C1=CC=CC=2)ON1C(=O)CCC1=O
    • 3569540

Computed Properties

  • 337.095023g/mol
  • 0
  • 2.7
  • 0
  • 5
  • 5
  • 337.095023g/mol
  • 337.095023g/mol
  • 72.9Ų
  • 25
  • 524
  • 0
  • 0
  • 0
  • 0
  • 0
  • 1
  • 3
  • 0

Experimental Properties

  • 2.95400
  • 72.91000
  • 1.5000 (estimate)
  • 150-153°C
  • 153°C(dec.)(lit.)
  • 0.0±1.3 mmHg at 25°C
  • 252.7±26.8 °C
  • Soluble in dimethyl sulfoxide and dimethyl formamide.
  • White to Yellow Solid
  • Not determined
  • Moisture Sensitive
  • 1.3460 (rough estimate)

Fmoc-OSu Security Information

  • GHS07 GHS07 GHS09 GHS09
  • 3
  • S22-S24/25-S26/37/39
  • R36/37/38
  • Xi Xi
  • UN 3077 9 / PGIII
  • H302,H317,H411
  • P273,P280
  • warning
  • 0-10°C
  • III
  • 22-43-51/53
  • Warning
  • 9
  • 10-21

Fmoc-OSu Customs Data

  • 29251995
  • China Customs Code:

    2925190090

    Overview:

    2925190090 Other imides and their derivative salts. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2925190090 other imides and their derivatives; salts thereof VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%

Fmoc-OSu Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P0035EB-10g
N-(9-Fluorenylmethoxycarbonyloxy)succinimide
82911-69-1 98%
10g
$4.00 2024-04-21
A2B Chem LLC
AB46163-10g
Fmoc-osu
82911-69-1 98%
10g
$4.00 2024-04-19
AAPPTec
CXZ091-100g
Fmoc-OSu
82911-69-1
100g
$25.00 2024-07-19
abcr
AB181827-100 g
9-Fluorenylmethoxycarbonyl-N-hydroxysuccinimide, 98%; .
82911-69-1 98%
100 g
€87.50 2023-07-20
Ambeed
A190909-10g
N-(9-Fluorenylmethoxycarbonyloxy)succinimide
82911-69-1 98%
10g
$5.0 2024-07-24
Apollo Scientific
OR18352-25g
1-({[(9H-Fluoren-9-yl)methoxy]carbonyl}oxy)pyrrolidine-2,5-dione
82911-69-1
25g
£10.00 2023-09-02
Crysdot LLC
CD69000005-25g
N-(9-Fluorenylmethoxycarbonyloxy)succinimide
82911-69-1 98%
25g
$30 2024-07-18
eNovation Chemicals LLC
D382720-1kg
N-(9-Fluorenylmethoxycarbonyloxy)succinimide
82911-69-1 97%
1kg
$245 2022-09-09
MedChemExpress
HY-79647-5g
Fmoc-OSu
82911-69-1 99.72%
5g
¥100 2024-05-24
Oakwood
011742-5g
FMOC-ONSU
82911-69-1 99%
5g
$10.00 2024-07-19

Fmoc-OSu Synthesis

Synthetic Circuit 1

Reaction Conditions
Reference
Introduction of 9-fluorenylmethyloxycarbonyl, trichloroethoxycarbonyl, and benzyloxycarbonyl amine protecting groups into O-unprotected hydroxy amino acids using succinimidyl carbonates
Paquet, Alenka, Canadian Journal of Chemistry, 1982, 60(8), 976-80

Synthetic Circuit 2

Reaction Conditions
Reference
N-(9-Fluorenylmethyloxycarbonyl)-oxysuccinimide
Raillard, Stephen P., e-EROS Encyclopedia of Reagents for Organic Synthesis, 2002, 1, 1-2

Synthetic Circuit 3

Reaction Conditions
1.1 Solvents: Chloroform
Reference
Effective orthogonal protection of L-ornithine as amino acyl component for amino acylation of 5'-O-pivaloyl nucleosides. Synthesis of Bz(NO2)-Orn(Boc)-OCH2CN by the Fmoc-strategy
Bayryamov, Stanislav G.; et al, Comptes Rendus de l'Academie Bulgare des Sciences, 2011, 64(2), 211-218

Synthetic Circuit 4

Reaction Conditions
1.1 Solvents: Chloroform ;  overnight, rt
Reference
The two pathways for effective orthogonal protection of L-ornithine, for amino acylation of 5'-O-Pivaloyl nucleosides, describe the general and important role for the successful imitation, during the synthesis of the model substrates for the ribosomal mimic reaction
Bayryamov, Stanislav G.; et al, Protein & Peptide Letters, 2010, 17(7), 889-898

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Triethylamine Solvents: Acetonitrile
Reference
A convenient method for the synthesis of mixed succinimido carbonates from alcohols, using disuccinimido carbonate. Application to alkoxycarbonylation of amino acids
Kundu, Bijoy; et al, Journal of Chemical Research, 1994, (11),

Synthetic Circuit 6

Reaction Conditions
Reference
N-(9-Fluorenylmethyloxycarbonyl)-oxysuccinimide
Raillard, Stephen P., e-EROS Encyclopedia of Reagents for Organic Synthesis, 2002, 1, 1-2

Synthetic Circuit 7

Reaction Conditions
1.1 Solvents: Acetone ;  overnight, rt
2.1 Solvents: Chloroform
Reference
Effective orthogonal protection of L-ornithine as amino acyl component for amino acylation of 5'-O-pivaloyl nucleosides. Synthesis of Bz(NO2)-Orn(Boc)-OCH2CN by the Fmoc-strategy
Bayryamov, Stanislav G.; et al, Comptes Rendus de l'Academie Bulgare des Sciences, 2011, 64(2), 211-218

Synthetic Circuit 8

Reaction Conditions
1.1 Solvents: Acetone ;  overnight, rt
2.1 Solvents: Chloroform ;  overnight, rt
Reference
The two pathways for effective orthogonal protection of L-ornithine, for amino acylation of 5'-O-Pivaloyl nucleosides, describe the general and important role for the successful imitation, during the synthesis of the model substrates for the ribosomal mimic reaction
Bayryamov, Stanislav G.; et al, Protein & Peptide Letters, 2010, 17(7), 889-898

Synthetic Circuit 9

Reaction Conditions
1.1 Reagents: Pyridine Solvents: Tetrahydrofuran ;  3 h, 30 °C
2.1 Reagents: Triethylamine Solvents: Tetrahydrofuran ;  1 h, rt
Reference
Study of 9-fluorenylmethoxycarbonyl amino protective agents
Xu, Yan-jie; et al, Jingxi Huagong, 2004, 21(5), 352-355

Fmoc-OSu Raw materials

Fmoc-OSu Preparation Products

Fmoc-OSu Suppliers

atkchemica
Gold Member
Audited Supplier Audited Supplier
(CAS:82911-69-1)Fmoc-OSu
CL18389
in Stock
1g/5g/10g/100g
95%+
Wednesday, 27 November 2024 17:41
discuss personally

Fmoc-OSu Related Literature

Related Categories

Recommended suppliers
Suzhou Senfeida Chemical Co., Ltd
(CAS:82911-69-1)N-(9-Fluorenylmethoxycarbonyloxy)succinimide
sfd21312
99.9%
200kg
discuss personally
Amadis Chemical Company Limited
(CAS:82911-69-1)Fmoc-OSu
A22826
99%
1kg
210.0